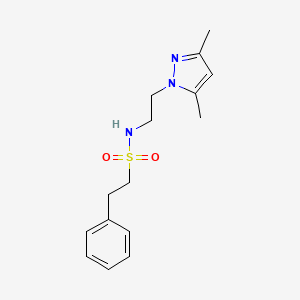

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamide

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamide is a sulfonamide derivative featuring a pyrazole moiety. The compound’s structure combines a phenylethanesulfonamide backbone with a 3,5-dimethylpyrazole group linked via an ethyl chain. The sulfonamide group may contribute to hydrogen bonding and solubility, while the pyrazole ring could enhance binding affinity through aromatic interactions or metal coordination . Structural analysis via X-ray crystallography (using methods such as SHELX ) would be critical for confirming its conformation and intermolecular interactions.

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S/c1-13-12-14(2)18(17-13)10-9-16-21(19,20)11-8-15-6-4-3-5-7-15/h3-7,12,16H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZQFVREFJVDMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNS(=O)(=O)CCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamide typically involves the reaction of 3,5-dimethylpyrazole with an appropriate ethylating agent, followed by sulfonamide formation. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as glacial acetic acid . The process can be optimized by adjusting the temperature and reaction time to achieve higher yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, employing environmentally friendly solvents and catalysts can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, antibacterial, and antifungal properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or antibacterial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Several compounds share structural motifs with N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamide, enabling comparative analysis:

Key Comparisons:

Pyrazole Substitution Patterns: The 3,5-dimethylpyrazole group in the target compound contrasts with unsubstituted pyrazoles in analogues like X64. Methyl groups may enhance metabolic stability but reduce solubility compared to polar substituents .

Sulfonamide vs. The acetyl linker in 4-Piperidinecarboxamide may confer flexibility, influencing binding pocket accessibility .

Sulfur-containing analogues (e.g., 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide) often show antimicrobial properties, a trait less explored in the target compound .

Synthetic Accessibility :

- The ethyl spacer in the target compound simplifies synthesis compared to X66’s triazine-indole system, which requires multi-step heterocyclic assembly .

Research Findings and Limitations

- Structural Data: No crystallographic data for the target compound is available in the provided evidence. SHELX-based refinements would be essential for resolving conformational details.

- Biological Data : Direct comparative studies (e.g., IC₅₀ values, pharmacokinetics) are absent in the cited sources. Further in vitro assays are needed to validate hypothesized activities.

- Thermodynamic Properties : Methyl groups on the pyrazole may increase lipophilicity (logP) compared to analogues with hydroxyl or polar substituents, impacting bioavailability .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 339.45 g/mol. The compound features a pyrazole moiety, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with phenylethanesulfonamide derivatives. Various methods have been documented for synthesizing similar pyrazole-based compounds, often utilizing standard organic synthesis techniques such as refluxing in appropriate solvents or microwave-assisted synthesis to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| C6 (glioma) | 5.13 | Induces apoptosis and cell cycle arrest in G0/G1 phase |

| SH-SY5Y (neuroblastoma) | 5.00 | Selective cytotoxicity with minimal effect on healthy cells |

These results suggest that the compound may be effective in treating glioma due to its ability to induce apoptosis and inhibit cell proliferation.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes relevant to cancer and inflammatory pathways. For instance, it was screened against human recombinant alkaline phosphatase and ecto-nucleotidases, showing promising inhibitory activity that could be leveraged for therapeutic applications:

| Enzyme | Inhibition (%) |

|---|---|

| Human tissue-nonspecific alkaline phosphatase (h-TNAP) | Moderate |

| Ecto-5'-nucleotidase (h-e5-NT) | High |

These findings indicate that this compound may serve as a lead compound for developing new anti-cancer agents targeting these enzymes.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound leads to significant apoptosis in cancer cells.

- Cell Cycle Arrest : The compound was shown to cause cell cycle arrest at the G0/G1 phase, preventing cells from progressing through the cycle and thereby inhibiting proliferation.

- Enzyme Interaction : The interaction with alkaline phosphatase and ecto-nucleotidases suggests a mechanism involving modulation of nucleotide metabolism, which is crucial in cancer cell survival and proliferation.

Case Studies

Several case studies have documented the efficacy of similar compounds derived from pyrazole in clinical settings:

- A study reported that pyrazole derivatives demonstrated selective toxicity towards cancer cells while sparing healthy tissues, indicating a favorable therapeutic index.

- Another investigation highlighted the role of pyrazole-based compounds in reducing tumor growth in animal models when administered at specific dosages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.